

Molecular Identity and Key Phosphorylation Sites

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Compound Focus: Supinoxin

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p68 RNA helicase (DDX5) is a prototypical member of the DEAD-box family of RNA helicases, involved in virtually all aspects of RNA metabolism [1]. Its function is critically regulated by post-translational modifications, particularly **phosphorylation** at specific serine, threonine, and tyrosine residues [2] [1].

The table below summarizes the key characterized phosphorylation sites and their functional impacts:

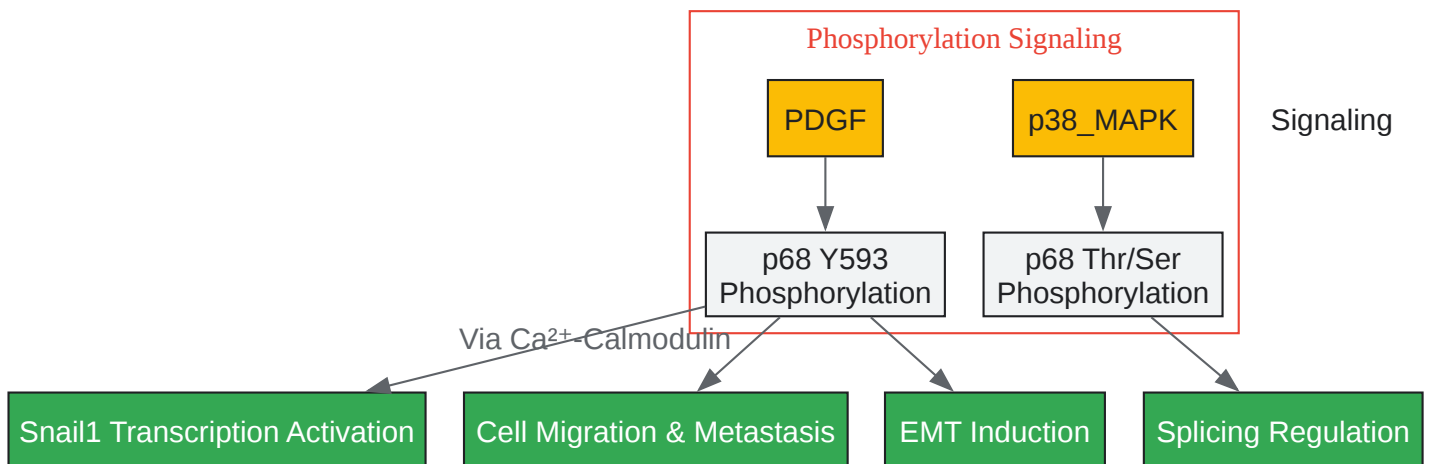
Phosphorylation Site	Regulating Kinase/Pathway	Functional Consequences	Biological/Cancer Role
Tyrosine 593 (Y593)	PDGF signaling [3]	Enhances β -catenin nuclear translocation; Activates <i>Snail1</i> transcription [3]	Promotes EMT, cell migration, and metastasis [3]
Threonine/Serine residues	p38 MAPK [2]	Modulates ATPase and RNA unwinding activities; Affects pre-mRNA splicing function [2]	Essential for normal cell growth and proliferation [2]
Multiple residues (Ser/Thr/Tyr)	Not specified (bacterially expressed protein) [2]	General phosphorylation status	Associated with cancer development and cell proliferation [2]

Functional Consequences of Phosphorylation

Phosphorylation dynamically regulates p68's biochemical activities and its role in critical cellular processes.

- **Regulation of Splicing Function:** p68 is an essential human splicing factor that destabilizes the U1 snRNP interaction with the 5' splice site, facilitating the transition from the pre-spliceosome to the mature spliceosome [4]. Phosphorylation, particularly on threonine residues, directly controls its RNA unwinding activity, thereby regulating its function in the pre-mRNA splicing process [2].
- **Transcriptional Co-activation and Gene Regulation:** Phosphorylated p68, especially at Y593, acts as a transcriptional regulator. It is recruited to the promoter of the *Snail1* gene, a master transcription factor for epithelial-mesenchymal transition (EMT). There, it promotes the dissociation of the histone deacetylase HDAC1 from the MBD3:Mi-2/NuRD complex, leading to the activation of *Snail1* transcription and subsequent repression of E-cadherin [3].
- **Cell Migration and Metastasis:** p68 interacts with Ca²⁺-calmodulin in a migration-dependent manner. This interaction is crucial for the formation of lamellipodia and filopodia. p68 can function as a microtubule motor to transport calmodulin to the leading edge of migrating cells, a process vital for cancer metastasis. Disrupting this interaction with a peptide inhibitor significantly reduces metastasis in animal models [5].

The following diagram illustrates the major signaling pathways leading to p68 phosphorylation and their primary functional outcomes in cancer cells:



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Major signaling pathways regulating p68 phosphorylation and their oncogenic functional outputs.

Experimental Evidence and Key Methodologies

Key experimental approaches used to study p68 phosphorylation and function include:

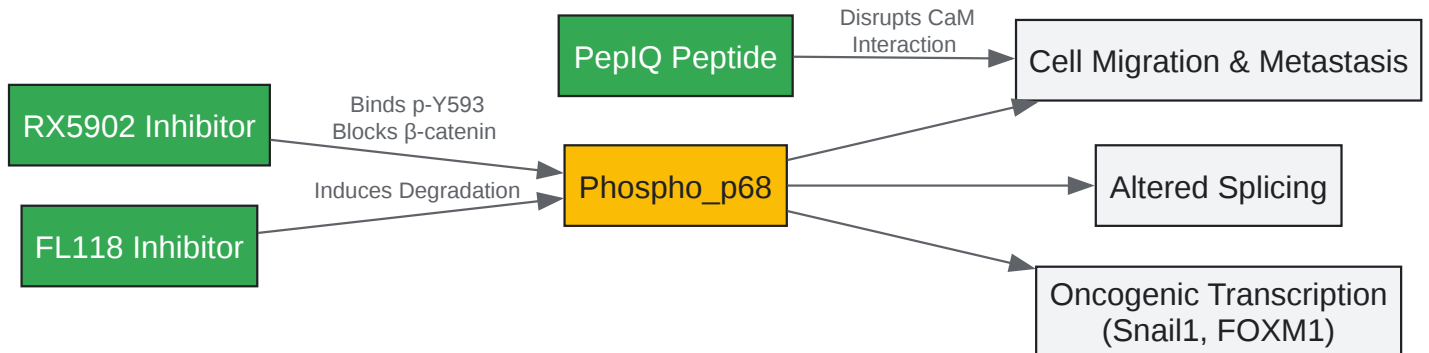
- **In Vitro Kinase Assays:** p68 was identified as a cellular target of p38 MAP kinase using specific kinase inhibitors followed by in vitro kinase assays, confirming direct phosphorylation [2].
- **Functional Splicing Assays:** The essential role of p68 in splicing was demonstrated by immunodepleting p68 from HeLa nuclear extracts, which arrested pre-mRNA splicing and prevented the dissociation of U1 snRNP from the 5' splice site. Splicing activity was restored by adding back recombinant his-p68 protein [4].
- **Chromatin Immunoprecipitation (ChIP):** This technique confirmed the direct interaction of phosphorylated p68 with the promoter of the *Snail1* gene, providing a mechanistic link to its role in transcriptional regulation [3].
- **Cell Migration and Metastasis Models:** Peptide inhibition studies using a TAT-fused peptide containing the p68 IQ motif (PepIQ) successfully disrupted the p68-calmodulin interaction. This intervention strongly inhibited cell migration in scratch-wound assays and cancer metastasis in mouse xenograft models [5].

Oncogenic Role and Therapeutic Targeting

p68 is frequently overexpressed in various cancers, and its phosphorylation status is closely linked to tumor progression [1]. Its role as a crucial node in multiple oncogenic signaling pathways makes it a compelling therapeutic target.

- **Role in Oncogenesis:** Phospho-p68 (Y593) is a key driver of EMT and metastasis in colorectal carcinoma [3]. p68 also participates in a positive feedback loop with NF- κ B, contributing to tumor progression in colorectal cancer and glioma [6]. In rhabdomyosarcoma, DDX5 supports tumor growth by stabilizing oncogenic factors and modulating fusion oncoproteins [7].
- **Emerging Therapeutic Strategies:** Several small-molecule inhibitors are under development [7]:
 - **RX5902 (Supinoxin):** Binds to phosphorylated Y593, blocking its interaction with β -catenin and exhibiting anti-tumor effects in preclinical models. It is currently in Phase I/II clinical trials for solid tumors.
 - **FL118:** Reduces DDX5 protein levels by promoting its ubiquitin-mediated degradation, showing efficacy in pancreatic and colorectal cancer models.

The diagram below summarizes the multi-faceted oncogenic role of phosphorylated p68 and potential therapeutic intervention points:



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Oncogenic functions of phosphorylated p68 and the mechanisms of action for potential therapeutic inhibitors.

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phosphorylated-p68-rna-helicase]

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